1-acetyl-3-hydroxyindole-2-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8N2O2 |
|---|---|
Molecular Weight |
200.19g/mol |
IUPAC Name |
1-acetyl-3-hydroxyindole-2-carbonitrile |
InChI |
InChI=1S/C11H8N2O2/c1-7(14)13-9-5-3-2-4-8(9)11(15)10(13)6-12/h2-5,15H,1H3 |
InChI Key |
GXVBFNOSYWQDCF-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1C#N)O |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1C#N)O |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 1 Acetyl 3 Hydroxyindole 2 Carbonitrile Derivatives
Reaction Pathways and Intermediates in 1-Acyloxyindole Formation
The formation of 1-acyloxyindoles from nitro ketoester substrates is a multi-step process that can be conveniently carried out in a single pot. This synthetic sequence involves a series of transformations, including reduction, intramolecular addition, nucleophilic 1,5-addition, and a final acylation step.
The synthesis of 1-acyloxyindoles from a nitro ketoester substrate proceeds through a proposed reaction pathway involving several key intermediates. The initial step is the reduction of the nitro group of the substrate to form a hydroxylamine. This is followed by an intramolecular cyclization to yield a hydroxyindoline intermediate, which then dehydrates to form a conjugate nitrone.
A crucial step in the pathway is the nucleophilic 1,5-addition of an alcohol to the conjugate nitrone, which leads to the formation of a 1-hydroxyindole (B3061041) intermediate. An alternative pathway can occur if water, instead of alcohol, acts as the nucleophile, adding to the conjugate nitrone to produce a dihydroxy species. This dihydroxy intermediate can then be acylated to form a diacylated byproduct. The successful synthesis of the desired 1-acyloxyindole hinges on the controlled 1,5-addition of the alcohol.
The final step of the reaction sequence is the acylation of the 1-hydroxyindole intermediate. Various acylating agents, such as acyl chlorides and acetic anhydride (B1165640), can be employed. The stability of the resulting 1-acyloxyindole product is influenced by the nature of the acyl group. For instance, 1-acetoxyindole (B3353459) compounds have been observed to be generally less stable and are obtained in lower yields compared to those with bulkier acyl groups like pivaloyl or benzoyl. This suggests that steric bulk on the acyl group can enhance the stability of the final product. The use of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is also crucial in the acylation step.
Mechanistic Duality in Indolyl Heteroatom Transposition
A fascinating aspect of the reactivity of N-hydroxyindole derivatives is the mechanistic duality observed in the indolyl 1,3-heteroatom transposition (IHT). This reaction allows for the introduction of a heteroatom at the C3 position of the indole (B1671886) ring. In-depth mechanistic studies have revealed that two distinct mechanisms can operate concurrently. nih.govrsc.org The prevalence of each pathway is dependent on the electronic properties of the substrate. nih.govrsc.org
The two proposed mechanisms are a concerted mit.edumit.edu-sigmatropic rearrangement and a stepwise dissociative pathway that proceeds through an ion pair or radical pair intermediate. researchgate.net Isotope labeling experiments, particularly with ¹⁸O, have been instrumental in demonstrating this dual nature. researchgate.net The electronic nature of the substituents on the indole ring can shift the balance between these two pathways, allowing for a degree of control over the operative mechanism. nih.govrsc.orgresearchgate.net This understanding has enabled the development of a mechanism-driven strategy for the efficient C3-heterofunctionalization of indoles. nih.govrsc.org
Detailed Mechanistic Studies of Carbonitrile Introduction and Manipulation
The introduction of a carbonitrile group at the C2 position of the indole nucleus is a valuable transformation, as the nitrile group can serve as a precursor to other functional groups. Various methods have been developed for this purpose, often involving cross-coupling reactions.
The reactivity of a 3-iodo-1H-indole-2-carbonitrile precursor has been explored in several palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, leading to a diverse range of substituted indole-2-carbonitriles. rsc.org
Once introduced, the carbonitrile group can be manipulated in several ways. The hydrolysis of nitriles, which can be catalyzed by either acid or base, is a common transformation that converts the nitrile into a carboxylic acid or an amide. lumenlearning.comlibretexts.orgyoutube.com This reaction typically proceeds through the nucleophilic addition of water to the nitrile carbon, followed by tautomerization and further hydrolysis. The reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄), yields a primary amine, providing a route to 2-aminomethylindole derivatives. youtube.comlibretexts.org Furthermore, the carbonitrile group can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can function as a dienophile, although it is generally considered a reluctant participant. mit.edunih.gov This reactivity opens up possibilities for the construction of more complex fused-ring systems.
Influence of Substituents on Reaction Kinetics and Selectivity
The electronic and steric properties of substituents on the indole ring have a profound impact on the kinetics and selectivity of various reactions. This is a well-established principle in organic chemistry, and it holds true for reactions involving 1-acetyl-3-hydroxyindole-2-carbonitrile and its derivatives.
In the context of indolyl 1,3-heteroatom transposition, the electronic nature of substituents has been shown to influence the reaction rate and the dominant mechanistic pathway. nih.govrsc.orgresearchgate.net For instance, electron-withdrawing groups at the C5 position of the indole ring generally lead to a decrease in reactivity. nih.gov This observation is consistent with the development of a positive charge on the indole nucleus in the transition state. nih.gov
The stability and yield of 1-acyloxyindoles are also affected by the substituents on the acyl group. As mentioned earlier, bulkier acyl groups tend to afford more stable products. This is likely due to steric hindrance that protects the labile N-O bond from cleavage.
The effect of substituents on the rate of electrophilic aromatic substitution is a classic example of this principle. The following table illustrates the relative rates of nitration for various substituted benzenes, providing a general indication of how different functional groups can influence the reactivity of an aromatic ring.
| Substituent (R in C₆H₅R) | Relative Rate of Nitration | Directing Effect |
|---|---|---|
| -OH | 1000 | ortho, para-directing |
| -CH₃ | 25 | ortho, para-directing |
| -H | 1 | - |
| -Cl | 0.033 | ortho, para-directing |
| -Br | 0.030 | ortho, para-directing |
| -CO₂Et | 0.0037 | meta-directing |
| -NO₂ | 6 x 10⁻⁸ | meta-directing |
This table demonstrates the general influence of activating and deactivating groups on electrophilic aromatic substitution. Data adapted from Lumen Learning. lumenlearning.comminia.edu.eglibretexts.org
Activating groups, such as hydroxyl (-OH) and methyl (-CH₃), increase the electron density of the ring, making it more nucleophilic and thus accelerating the reaction. lumenlearning.com Conversely, deactivating groups, like nitro (-NO₂) and carboxyl (-CO₂Et), withdraw electron density, slowing the reaction down. lumenlearning.com These principles are broadly applicable to the reactions of substituted indoles, including those of this compound.
Theoretical and Computational Studies on 1 Acetyl 3 Hydroxyindole 2 Carbonitrile and Analogs
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of indole (B1671886) derivatives. researchgate.net These calculations help in understanding the distribution of electrons within the molecule, which is fundamental to its reactivity and intermolecular interactions. For 1-acetyl-3-hydroxyindole-2-carbonitrile, DFT methods can be employed to optimize its geometry and calculate various electronic descriptors.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the electrostatic landscape of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netacs.org The MEP map illustrates the charge distribution, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions showing positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For this compound, the MEP surface would likely show significant negative potential around the oxygen atom of the hydroxyl group, the oxygen atom of the acetyl group, and the nitrogen atom of the carbonitrile group, making these sites potential hydrogen bond acceptors. The hydrogen of the hydroxyl group would exhibit a positive potential, indicating its role as a hydrogen bond donor. The indole nitrogen's character would be influenced by the acetyl group. Understanding the MEP is crucial for designing molecules with specific interaction patterns, for instance, in drug design where electrostatic complementarity with a protein binding site is key. rsc.org
Table 1: Predicted Electrostatic Potential Features of this compound
| Functional Group | Atom | Predicted Electrostatic Potential |
| Hydroxyl | Oxygen | Negative (Red) |
| Hydroxyl | Hydrogen | Positive (Blue) |
| Acetyl | Oxygen | Negative (Red) |
| Carbonitrile | Nitrogen | Negative (Red) |
| Indole NH | Hydrogen | Moderately Positive (Blue/Green) |
This table is predictive and based on general principles of MEP surfaces for similar functional groups.
Non-covalent interactions are critical in determining the structure and function of molecules in biological systems. youtube.com For indole derivatives, these interactions include hydrogen bonding, π-π stacking, and van der Waals forces. acs.org The substituents on the this compound molecule play a significant role in its non-covalent interaction profile.
Hydrogen Bonding: The hydroxyl group at the 3-position is a potent hydrogen bond donor and acceptor. The acetyl group's carbonyl oxygen and the carbonitrile's nitrogen are also effective hydrogen bond acceptors.
π-π Stacking: The indole ring itself is an aromatic system capable of engaging in π-π stacking interactions with other aromatic rings, a common interaction in protein-ligand binding. nih.gov
Other Interactions: The acetyl group can also participate in dipole-dipole interactions.
Computational methods can quantify the strength and geometry of these interactions, providing a detailed picture of how this compound might interact with its environment. rsc.org
Molecular Modeling and Simulations for Indole Derivatives
Molecular modeling and simulations are essential computational techniques for studying the dynamic behavior of molecules and their interactions with biological targets. nih.govrsc.org These methods range from molecular docking, which predicts the binding orientation of a small molecule to a receptor, to molecular dynamics (MD) simulations, which simulate the movement of atoms over time. mdpi.comresearchgate.net
Molecular docking studies are frequently used to predict how indole derivatives bind to the active sites of proteins. mdpi.com For a hypothetical target of this compound, docking simulations would explore various possible conformations and orientations of the molecule within the binding pocket. The results would be scored based on the predicted binding affinity, which is influenced by factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity. nih.gov
For instance, the hydroxyl group could form a crucial hydrogen bond with a key amino acid residue, while the indole ring could fit into a hydrophobic pocket. mdpi.com MD simulations can then be used to assess the stability of the predicted binding mode over time. mdpi.com Such studies have been instrumental in understanding the mechanism of action for many indole-based compounds. nih.gov
Computational models can be used to predict how modifications to the structure of this compound would affect its properties and activity. Quantitative Structure-Activity Relationship (QSAR) models, for example, establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov
By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of indole analogs and correlating them with their measured activity, a predictive QSAR model can be built. nih.gov This model can then be used to estimate the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. Machine learning approaches are also increasingly being used for this purpose. acs.org
Table 2: Examples of Molecular Descriptors for QSAR Studies
| Descriptor Type | Example | Relevance |
| Electronic | Dipole Moment | Influences electrostatic interactions. nih.gov |
| Steric | Molecular Volume | Relates to the fit within a binding site. |
| Hydrophobic | LogP | Describes the partitioning between water and octanol, a measure of lipophilicity. |
| Topological | Wiener Index | Relates to molecular branching. |
Conformational Analysis and Tautomerism in Hydroxyindole and Carbonitrile Systems
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. nih.gov The presence of rotatable bonds in this compound allows it to adopt various conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. nih.gov
The rotation around the single bond connecting the acetyl group to the indole nitrogen is one source of conformational flexibility. Additionally, the orientation of the hydroxyl group can vary.
A key aspect of hydroxyindoles is the potential for tautomerism. mdpi.comnih.gov Tautomers are isomers that readily interconvert, typically through the migration of a proton. byjus.com The 3-hydroxyindole moiety of the target compound can exist in equilibrium with its keto tautomer, 1-acetyl-2-carbonitrile-3-oxoindoline. The relative stability of these tautomers can be assessed using computational methods and can be influenced by the solvent environment. researchgate.net The specific tautomeric form present can have a profound impact on the molecule's chemical reactivity and its ability to bind to a biological target.
Structure Activity Relationship Sar Studies and Mechanistic Insights into Functionalized Indole Derivatives
Impact of N1 Acetylation on Indole (B1671886) Scaffold Properties and Molecular Interactions
The substitution at the N1 position of the indole ring significantly influences its electronic properties and molecular interactions. The N-H group of an unsubstituted indole can act as a hydrogen bond donor, which can be crucial for binding to biological targets. nih.gov Acetylation of the N1 position, as in 1-acetyl-3-hydroxyindole-2-carbonitrile, removes this hydrogen bond donating capability and introduces a carbonyl group which can act as a hydrogen bond acceptor.
The acetyl group is an electron-withdrawing group, which can decrease the electron density of the indole ring system. This alteration in electron distribution can affect the nucleophilicity of the indole core and its susceptibility to electrophilic attack. researchgate.net Studies on N1-substituted indoles have shown that the nature of the substituent at this position can have a profound impact on their biological activity. For instance, in a series of indol-3-ylcycloalkyl ketones, variations in the N1 substituent led to significant changes in their affinity for the CB2 cannabinoid receptor. nih.gov While some polar side chains at the N1 position were well-tolerated, others, such as amides and acids, resulted in weaker or inactive compounds. nih.gov The N1-acetylation can also induce conformational changes in the molecule, affecting how it fits into the binding pocket of a target protein.
Role of the C3 Hydroxyl Group in Mediating Molecular Interactions
The hydroxyl group at the C3 position of the indole scaffold is a key functional group capable of participating in various molecular interactions. It can act as both a hydrogen bond donor and acceptor, allowing it to form crucial hydrogen bonds with amino acid residues in the active site of enzymes and receptors. For example, in molecular docking studies of indole derivatives, the terminal hydroxyl group was observed to form hydrogen bonds with lysine, proline, and aspartate residues. nih.gov
Significance of the C2 Carbonitrile Moiety in Indole-Based Systems
The carbonitrile (cyano) group at the C2 position of the indole ring is a potent electron-withdrawing group. Its presence significantly modulates the electronic properties of the indole scaffold, influencing its reactivity and biological activity. nih.govnih.gov The electron-withdrawing nature of the cyano group can enhance the acidity of the remaining N-H proton in N-unsubstituted indoles and can also affect the reactivity of other positions on the indole ring. nih.gov
Positional and Stereochemical Effects of Substituents on Functional Properties
The specific placement and three-dimensional arrangement of substituents on the indole scaffold are critical determinants of its functional properties. Even minor changes in the position or stereochemistry of a functional group can lead to dramatic differences in biological activity.
Positional Isomerism: The biological activity of indole derivatives can vary significantly depending on the position of substituents. For example, studies on indole-2- and 3-carboxamides have shown that the position of the carboxamide group influences their inhibitory activity against various enzymes. nih.govnih.gov Similarly, the regioselectivity of reactions on the indole ring, such as electrophilic aromatic substitution, is highly dependent on the existing substitution pattern. nih.gov Cyclization reactions of 4-substituted indoles can lead to either 3,4-fused or 4,5-fused ring systems, highlighting the directing effects of substituents. nih.gov
Stereochemistry: The stereochemistry of substituents can have a profound effect on the interaction of a molecule with a chiral biological target, such as an enzyme or receptor. Enantiomers of a chiral drug can exhibit different pharmacological activities and potencies. Rhodium-catalyzed enantioselective C-H functionalization of indoles has been used to create chiral α-alkyl-α-indolylacetates with high enantioselectivity. nih.gov The steric bulk of substituents can also play a significant role. For instance, in the rhodium-catalyzed reaction, high yields and enantioselectivities were obtained with smaller substituents at the C2 position, while larger groups were unsuccessful. nih.gov
Elucidating Mechanisms of Action at a Molecular Level for Indole Scaffolds with Specific Targets
Understanding the mechanism of action of indole derivatives at the molecular level is crucial for the rational design of new and more effective therapeutic agents. Techniques such as molecular docking and enzyme kinetics are invaluable tools in this endeavor.
Enzyme-Ligand Interactions and Inhibition Mechanisms
Indole derivatives have been shown to inhibit a wide variety of enzymes through various mechanisms. nih.govnih.gov The specific interactions between the indole-based ligand and the enzyme's active site determine the potency and selectivity of inhibition.
Molecular docking studies have provided insights into the binding modes of indole derivatives with different enzymes. For example, docking studies of indole-based thiadiazole derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors revealed that the compounds bind to the active site through a combination of hydrogen bonds, pi-pi interactions, pi-sulfur interactions, and pi-cation interactions. mdpi.com In another study, indole-based ECE inhibitors were found to have a unique binding mode where the inhibitor does not directly interact with the zinc center of the enzyme, but key interactions are formed by a central amide group. nih.gov
The table below summarizes the inhibitory activities of some indole derivatives against various enzymes.
| Compound Class | Target Enzyme | Key Interactions | Reference |
| Indole-based thiadiazoles | Acetylcholinesterase/Butyrylcholinesterase | Hydrogen bonds, pi-pi, pi-sulfur, pi-cation | mdpi.com |
| Indole-based ECE inhibitors | Endothelin-Converting Enzyme | Central amide group interactions | nih.gov |
| Indole-2- and 3-carboxamides | Various enzymes | Hydrogen bonds from carboxamide | nih.govnih.gov |
Protein Kinase Targeting by Indole Derivatives
Protein kinases are a major class of drug targets, particularly in cancer therapy, and indole derivatives have emerged as a promising scaffold for the development of protein kinase inhibitors. sigmaaldrich.com The dysregulation of protein kinases is implicated in numerous diseases, making them attractive targets for therapeutic intervention. mdpi.com
Indole-based compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. The specific substitutions on the indole ring determine the selectivity and potency of the inhibitor for different kinases. For example, indirubin, a bis-indole, and its derivatives are known to inhibit cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK3). sigmaaldrich.com
Molecular modeling and SAR studies have been instrumental in the design of selective indole-based kinase inhibitors. For instance, a series of N-substituted indole-2- and 3-carboxamide derivatives were tested for their ability to inhibit human protein kinase CK2. researchgate.net Indole-3-carbonitriles have also been identified as inhibitors of DYRK1A, a kinase implicated in Down syndrome and Alzheimer's disease. nih.gov
The following table highlights some indole derivatives and their targeted protein kinases.
| Indole Derivative | Target Protein Kinase | Inhibition Data | Reference |
| Indirubin derivatives | CDK1, CDK5, GSK3 | IC50 values in the low micromolar range | sigmaaldrich.com |
| N-substituted indole-2- and 3-carboxamides | Protein Kinase CK2 | Inhibition percentages reported | researchgate.net |
| Indole-3-carbonitriles | DYRK1A | Double-digit nanomolar inhibitors | nih.gov |
Receptor Binding Mechanisms
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous ligands that interact with a wide array of biological receptors. The specific functionalization of the indole ring system dictates the binding affinity, selectivity, and functional activity at these receptors. The binding mechanisms of functionalized indole derivatives are often characterized by a combination of hydrophobic interactions, hydrogen bonding, and shape complementarity within the receptor's binding pocket.
Research into the structure-activity relationships (SAR) of various indole derivatives has provided significant insights into their receptor binding mechanisms. For instance, in the context of cannabinoid receptors, the nature of the substituents on the indole ring is critical for high-affinity binding.
Detailed Research Findings
Studies on indole-based ligands for the cannabinoid type-1 receptor (CB1R) have elucidated key structural features that govern binding affinity. Among derivatives of indol-3-yl-methanone, the highest ligand affinity was observed when a pentyl group and a naphthalenyl group were attached to the N1 position of the indole ring and the carbon of the methanone (B1245722) moiety, respectively. biomolther.org For adamantane (B196018) indazole-3-carboxamide derivatives, the introduction of a fluorine atom in the pentyl group at the N1 position of the indazole ring significantly enhanced the affinity for CB1R. biomolther.org The functional activities of these compounds, assessed through ERK assays, were found to correlate with their affinity for CB1R, indicating their agonistic nature. biomolther.org
In the realm of antiviral research, indole-containing compounds have been investigated as inhibitors of HIV-1 fusion by targeting the transmembrane glycoprotein (B1211001) gp41. Optimization and SAR studies have highlighted the importance of molecular shape, contact surface area, and amphipathic properties for potent antiviral activity. nih.gov For instance, while some compounds with a 3-substituted indole and free indole NH protons exhibited submicromolar binding affinity, this did not always translate to submicromolar antiviral activity, suggesting that binding affinity alone is not the sole determinant of biological efficacy. nih.gov
Furthermore, substituted 1H-indole-2-carboxamides have been identified as allosteric modulators of the CB1 receptor. nih.gov SAR studies revealed that the modulatory potency is enhanced by the presence of a diethylamino group at the 4-position of a phenyl ring substituent, a chloro or fluoro group at the C5 position of the indole ring, and short alkyl groups at the C3 position. nih.gov These compounds act as negative allosteric modulators, dose-dependently reducing the maximum effect of an agonist. nih.gov
The following table summarizes the structure-activity relationships of selected indole derivatives and their binding affinities for their respective receptors.
| Compound Class | Receptor Target | Key Structural Features for High Affinity | Representative Compound | Binding Affinity (IC50/EC50/Ki) |
| Indol-3-yl-methanones | CB1R | N1-pentyl group, naphthalenyl group on methanone | - | High ligand affinity |
| Adamantane indazole-3-carboxamides | CB1R | Fluorinated pentyl group at N1 | - | Strongly increased affinity |
| Indole-based HIV-1 Fusion Inhibitors | HIV-1 gp41 | Three aromatic ring systems, amphipathicity | 6j | 0.6 µM (binding affinity), 0.2 µM (EC50) nih.gov |
| 1H-indole-2-carboxamides | CB1R (Allosteric Site) | 4-diethylamino-phenyl group, C5-chloro/fluoro, C3-short alkyl | 45 | 79 nM (IC50) nih.gov |
This table is generated based on data from multiple research findings to illustrate structure-activity relationships.
The binding of these functionalized indoles to their respective receptors initiates a cascade of intracellular signaling events. For G-protein-coupled receptors (GPCRs) like the CB1 receptor, ligand binding induces conformational changes that facilitate the coupling of G-proteins. nih.gov This process involves the temporal progression of structural rearrangements at the receptor-G-protein interface, ultimately leading to the exchange of GDP for GTP on the Gα subunit and the initiation of downstream signaling pathways. nih.gov
In the case of enzyme inhibition, such as with c-Src kinase, functionalized indolinones have been shown to interact with the ATP-binding site. nih.gov The presence of an amino group can increase affinity, while bulkier substitutions may improve interactions within the enzymatic pocket. nih.gov
While direct receptor binding studies on This compound are not extensively reported in the available literature, the established SAR of related indole derivatives provides a framework for predicting its potential interactions. The acetyl group at the N1 position, the hydroxyl group at C3, and the carbonitrile at C2 present a unique combination of electronic and steric properties that would influence its binding to various receptors. The electron-withdrawing nature of the acetyl and carbonitrile groups, coupled with the hydrogen-bonding potential of the hydroxyl group, suggests that its binding mechanism would be distinct from the indole derivatives discussed above. Further empirical studies are necessary to fully elucidate the receptor binding profile of this compound.
Applications of 1 Acetyl 3 Hydroxyindole 2 Carbonitrile and Its Derivatives in Advanced Chemical Research
Use as Synthetic Intermediates and Building Blocks for Complex Heterocycles
The strategic placement of reactive functional groups on the 1-acetyl-3-hydroxyindole-2-carbonitrile scaffold renders it a valuable building block for the synthesis of more complex heterocyclic systems. The indole (B1671886) core itself is a frequent target in drug discovery, and its 3-substituted derivatives are a prominent structural class in marine alkaloids. nih.gov The reactivity of this specific intermediate can be analyzed by considering its key functional components: the N-acetyl group, the 3-hydroxy group, and the 2-carbonitrile group.
The N-acetyl group serves to protect the indole nitrogen while also acting as an electron-withdrawing group that can influence the reactivity of the indole ring. It can be removed under hydrolytic conditions to yield the free N-H indole, which can then be subjected to various N-alkylation or N-arylation reactions to introduce further diversity. researchgate.net
The 3-hydroxy group , existing in equilibrium with its 3-keto tautomer (an N-acetyl-3-indolinone derivative), is a major site of reactivity. belnauka.by This hydroxyl group can undergo O-alkylation or O-acylation to produce a range of ethers and esters. niscpr.res.innih.gov More importantly, it can be converted into a good leaving group, such as a triflate or halide, setting the stage for palladium-catalyzed cross-coupling reactions to form C-C or C-N bonds at the C3 position. nih.gov The keto form can participate in condensation reactions with various nucleophiles, such as hydrazines, to form fused pyrazole (B372694) systems or other complex heterocycles. researchgate.net
The 2-carbonitrile group is a versatile functional handle. Nitriles are valuable precursors in organic synthesis and are present in numerous drug candidates. nih.govntnu.no This group can undergo hydrolysis to form a carboxylic acid or an amide, or it can be reduced to an aminomethyl group, providing a key linker for further functionalization. uni-mainz.de Additionally, the nitrile group can participate in cycloaddition reactions or be used to direct metallation at adjacent positions, facilitating the construction of fused ring systems. The synthesis of pyrrolo[3,2-e]indoles from o-nitroarylacetonitriles highlights the utility of a nitrile group adjacent to a reactive ring position in facilitating cyclization. nih.gov
The combination of these reactive sites allows for a stepwise and controlled elaboration of the indole scaffold into more complex, polycyclic, and highly substituted structures relevant to natural product synthesis and medicinal chemistry. researchgate.netnih.gov
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Position | Reaction Type | Potential Product Class | Relevance |
|---|---|---|---|---|
| N-Acetyl | N1 | Hydrolysis | 3-Hydroxyindole-2-carbonitrile | Enables N-alkylation/arylation |
| C-Hydroxy | C3 | O-Alkylation / O-Acylation | 3-Alkoxy/Acyloxy-indole derivatives | Modifies properties, prodrug strategies nih.gov |
| C-Hydroxy | C3 | Conversion to Leaving Group (e.g., -OTf) | 3-Triflyloxyindole intermediate | Precursor for cross-coupling reactions (Suzuki, Heck) nih.gov |
| C-Carbonitrile | C2 | Hydrolysis (acidic or basic) | 1-Acetyl-3-hydroxyindole-2-carboxylic acid/amide | Introduction of new functionalities |
| C-Carbonitrile | C2 | Reduction (e.g., with LiAlH4, H2/catalyst) | 1-Acetyl-2-(aminomethyl)-3-hydroxyindole | Creates a primary amine for further coupling |
| C-Keto (tautomer) | C3 | Condensation with hydrazines | Fused pyrazolo[3,4-b]indole systems | Synthesis of complex heterocycles researchgate.net |
Development of Molecular Probes for Biochemical Pathways
Molecular probes, particularly fluorescent probes, are indispensable tools for visualizing and understanding complex biological processes in real-time. The indole scaffold is an intrinsic fluorophore, and its photophysical properties can be finely tuned by substituents, making indole derivatives attractive candidates for probe development. nih.gov While direct studies on this compound as a molecular probe are not prominent, its structural features suggest significant potential for its derivatives in this field.
The development of a fluorescent probe often relies on modulating the electronic properties of a fluorophore through specific chemical reactions with an analyte. The this compound scaffold contains both electron-donating (hydroxyl group) and electron-withdrawing (acetyl and carbonitrile groups) moieties. This push-pull characteristic is fundamental to the design of probes that operate via mechanisms like Intramolecular Charge Transfer (ICT).
Derivatives of this scaffold could be designed to detect specific analytes. For example:
pH Probes: The 3-hydroxy group's acidity is influenced by the electron-withdrawing groups. Its protonation state would change with pH, altering the electronic nature of the indole system and thus its fluorescence emission.
Enzyme-Responsive Probes: The 3-hydroxy or N1-acetyl groups could be masked with a substrate moiety specific to a particular enzyme (e.g., a phosphate (B84403) group for a phosphatase or a galactose for a β-galactosidase). Enzymatic cleavage would release the parent hydroxyindole, leading to a significant change in fluorescence (a "turn-on" or ratiometric response).
Probes for Reactive Species: The indole ring itself can react with certain reactive oxygen species (ROS) or reactive nitrogen species (RNS). The high degree of functionalization on the this compound scaffold allows for the introduction of specific reactive sites. For instance, a boronate group could be installed on the benzene (B151609) ring portion to detect hydrogen peroxide. The use of nitroindole derivatives as quenchers in oligonucleotide probes demonstrates how functionalized indoles can be integrated into complex biosensing systems. google.com
The synthesis of rhodol-based probes for detecting ions like Hg²⁺ and species like hypochlorous acid (HClO) showcases a common design principle: a spirolactone ring is opened upon reaction with the analyte, causing a dramatic fluorescence enhancement. nih.gov A similar strategy could be envisioned where a derivative of this compound is modified to undergo an analyte-triggered cyclization or ring-opening reaction that modulates its fluorescence.
Strategies for Scaffold Derivatization and Chemical Library Generation
Chemical libraries based on a common molecular scaffold are essential for drug discovery and chemical biology, allowing for the systematic exploration of structure-activity relationships. The this compound scaffold is exceptionally well-suited for the generation of diverse chemical libraries due to its multiple, orthogonally reactive functional groups.
Strategies for derivatization can target several positions on the molecule:
C3-Position: The hydroxyl group is a primary point for diversification. It can be converted into a library of ethers and esters with varying steric and electronic properties. nih.gov As previously mentioned, its transformation into a triflate or halide opens up access to a vast array of derivatives through well-established palladium-catalyzed cross-coupling reactions like Suzuki, Heck, Sonogashira, and Stille, allowing for the introduction of aryl, vinyl, and alkynyl groups. nih.gov Research on 3-iodo-1H-indole-2-carbonitriles has demonstrated the feasibility of such couplings to build di-, tri-, and tetra-substituted indoles. nih.gov
C2-Position: The nitrile group can be converted into a tetrazole ring, a common bioisostere for carboxylic acids, through reaction with azides. This transformation adds a new heterocyclic ring and significantly alters the compound's properties.
N1-Position: Following deacetylation, the indole nitrogen can be re-functionalized with a wide variety of substituents. This can be achieved through alkylation with different alkyl halides or acylation with various acyl chlorides or anhydrides, as demonstrated in the synthesis of a library of 1-acyloxyindole derivatives. nih.gov
Benzene Ring (C4-C7): While the existing core is highly functionalized, the benzene portion of the indole ring can be modified through electrophilic aromatic substitution reactions like nitration or halogenation, provided the reaction conditions are controlled to avoid side reactions with the existing functional groups. These new handles can then be used for further derivatization.
The one-pot, multi-step synthesis of a library of 21 new 1-acyloxyindoles from a common 1-hydroxyindole (B3061041) intermediate exemplifies the power of this approach. nih.gov By systematically varying the nucleophiles and acylating agents, a diverse set of molecules was generated efficiently. nih.gov Applying this combinatorial mindset to the this compound scaffold could rapidly produce a large library of novel compounds for biological screening.
Table 2: Derivatization Strategies for Chemical Library Generation
| Target Site | Initial Reaction | Reagent Class | Resulting Moiety |
|---|---|---|---|
| C3-OH | Acylation | Acyl Halides / Anhydrides | Ester Library nih.gov |
| C3-OH | Alkylation | Alkyl Halides | Ether Library niscpr.res.in |
| C3-OH | Suzuki Coupling (via -OTf) | Aryl/Heteroaryl Boronic Acids | 3-Arylindole Library nih.gov |
| C3-OH | Sonogashira Coupling (via -OTf) | Terminal Alkynes | 3-Alkynylindole Library nih.govnih.gov |
| N1-Ac | Deacetylation & Re-acylation | Various Acyl Halides | N-Acylindole Library |
| N1-Ac | Deacetylation & N-Alkylation | Various Alkyl Halides | N-Alkylindole Library |
| C2-CN | Cycloaddition | Sodium Azide | 2-(Tetrazol-5-yl)indole Library |
Exploration in Material Science or Advanced Chemical Technologies
While the use of indole derivatives in material science is less established than in medicinal chemistry, it is a rapidly emerging field. nih.gov The unique electronic properties of the indole ring make it a promising component for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and sensors.
A key area of interest is the development of "push-pull" or donor-acceptor (D-A) chromophores. These molecules possess electron-donating and electron-accepting moieties linked by a π-conjugated system. This architecture facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is crucial for many optoelectronic applications.
The this compound structure inherently contains the features of a D-A system. The indole ring, particularly with the electron-releasing 3-hydroxy group, acts as the electron donor. The acetyl and carbonitrile groups are strong electron acceptors. This built-in D-A character suggests that the molecule and its derivatives could exhibit interesting photophysical properties relevant to material science.
Research on 3-alkynylindoles as building blocks for push-pull chromophores has shown that coupling them with strong acceptors like tetracyanoethylene (B109619) (TCNE) results in materials with tunable absorption maxima across the visible spectrum. nih.gov By analogy, derivatives of this compound, especially those extended through conjugation at the C3 position via cross-coupling, could be synthesized to create a new class of D-A dyes. The electronic properties (e.g., the HOMO-LUMO gap) could be systematically tuned by modifying the substituents on the indole donor or by introducing different acceptor groups, allowing for the rational design of materials with specific absorption and emission wavelengths. The use of indoles in dyes is a known application, and this advanced molecular design could lead to new functional materials for high-technology fields. nih.gov
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes for Highly Functionalized Indole-2-carbonitriles
The synthesis of highly functionalized indoles, particularly those bearing a cyano group at the C2 position, is an area of intense research. nih.govnih.govmdpi.comconsensus.app The development of efficient and versatile synthetic methodologies is crucial for accessing novel derivatives of 1-acetyl-3-hydroxyindole-2-carbonitrile for further study.
One of the most powerful and widely used methods for constructing the indole (B1671886) core is the Fischer indole synthesis , which involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgbyjus.comthermofisher.com A potential route to the target compound could involve the reaction of a suitably substituted phenylhydrazine (B124118) with a pyruvate (B1213749) derivative, followed by N-acetylation and hydroxylation.
Modern synthetic approaches, however, offer more direct and modular strategies. Cross-coupling reactions have emerged as a cornerstone for the functionalization of the indole nucleus. nih.govnih.govmdpi.com For instance, a pre-functionalized indole core, such as a 3-iodo-indole-2-carbonitrile, could be subjected to various palladium-catalyzed cross-coupling reactions like Sonogashira, Suzuki-Miyaura, and Stille reactions to introduce diverse substituents. nih.govnih.govmdpi.com
Furthermore, direct C-H functionalization and electrochemical methods are gaining prominence as more atom-economical and environmentally benign alternatives. rsc.org An electrochemical approach could potentially be developed for the intramolecular annulation of a suitably designed precursor to form the indole ring system of this compound. rsc.org
A novel synthetic method reported by Pike and colleagues, which utilizes 1,3-diketones and fumaronitrile (B1194792) with a catalytic amount of base to form highly functionalized indoles through a carbon-carbon bond cleavage, presents another intriguing, albeit less conventional, avenue for exploration. unm.edu
The table below summarizes some potential synthetic strategies that could be adapted for the synthesis of this compound and its derivatives.
| Synthetic Strategy | Description | Potential Application for Target Compound | Key References |
| Fischer Indole Synthesis | Acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgbyjus.comthermofisher.com | Synthesis of the core indole-2-carbonitrile scaffold from a substituted phenylhydrazine and a pyruvate derivative. | wikipedia.orgbyjus.comthermofisher.com |
| Palladium-Catalyzed Cross-Coupling | Reactions such as Sonogashira, Suzuki-Miyaura, Stille, and Heck on a pre-halogenated indole. nih.govnih.govmdpi.com | Introduction of various substituents at different positions of the this compound ring. | nih.govnih.govmdpi.com |
| Electrochemical Synthesis | Intramolecular annulation of aniline (B41778) derivatives or C-H amination. rsc.org | A green and efficient method for the construction of the core indole ring or for late-stage functionalization. | rsc.org |
| Base-Mediated Cyclization | Cyclization of dibromoolefins to form 2-bromo-benzoheterocycles. organic-chemistry.org | A potential route to a 2-bromoindole precursor which can then be cyanated. | organic-chemistry.org |
| Umpolung Reactivity | Inversion of the normal reactivity of the indole C2 position to make it electrophilic. nih.gov | A strategy for the direct introduction of the nitrile group at the C2 position under non-traditional conditions. | nih.gov |
Advanced Computational Methodologies for Predictive Design
The integration of computational methodologies in drug discovery and materials science has revolutionized the design and optimization of novel molecules. nih.govmdpi.com For a compound like this compound, where empirical data is scarce, in silico approaches are invaluable for predicting its properties and guiding experimental work.
Molecular docking and structure-based drug design can be employed to predict the binding affinity of this compound and its derivatives to various biological targets. nih.gov Given that many indole derivatives are known to target kinases and other enzymes, these computational tools can help identify potential therapeutic applications. researchgate.net
Machine learning and artificial intelligence (AI) are increasingly used to develop predictive models for a wide range of chemical and biological properties. nih.govacs.org These models can be trained on existing data for other indole derivatives to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, as well as the potential biological activities of the target compound.
Quantum mechanics/molecular mechanics (QM/MM) methods offer a high level of accuracy in predicting reaction mechanisms and binding energies, which can be instrumental in understanding the reactivity of the this compound scaffold. nih.gov
The following table outlines some advanced computational methodologies and their potential applications for the predictive design of molecules based on the this compound scaffold.
| Computational Methodology | Description | Potential Application for Target Compound | Key References |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov | To identify potential biological targets and predict binding modes and affinities. | nih.gov |
| Machine Learning / AI | Utilizes algorithms to learn from existing data and make predictions on new data. nih.govacs.org | To predict ADMET properties, biological activities, and optimize molecular structures for desired properties. | nih.govacs.org |
| Quantum Mechanics / Molecular Mechanics (QM/MM) | A hybrid method that combines the accuracy of quantum mechanics with the speed of molecular mechanics. nih.gov | To study reaction mechanisms, transition states, and accurately calculate binding energies. | nih.gov |
| Network Pharmacology | Analyzes the complex interactions between drugs, targets, and biological networks. nih.gov | To understand the polypharmacology of the compound and identify potential off-target effects or new therapeutic indications. | nih.gov |
Integration of Mechanistic Studies with Synthetic Development
A thorough understanding of reaction mechanisms is fundamental to the development of robust and efficient synthetic routes. nih.gov Mechanistic studies not only allow for the optimization of reaction conditions but also enable the prediction and control of product outcomes.
For the synthesis of this compound, a detailed mechanistic investigation of the chosen synthetic pathway would be highly beneficial. For example, in a potential Fischer indole synthesis route, isotopic labeling studies could elucidate the precise pathway of cyclization and substituent effects on the reaction rate and yield. wikipedia.org
Computational studies, particularly Density Functional Theory (DFT) calculations, can be used to model reaction pathways, identify transition states, and calculate activation energies. nih.gov This information can be invaluable in understanding the factors that govern the regioselectivity and stereoselectivity of a reaction, which is particularly important when introducing multiple functional groups onto the indole scaffold.
By integrating these mechanistic insights with synthetic development, it is possible to design more rational and efficient syntheses, troubleshoot unexpected outcomes, and expand the scope of the methodology to a wider range of substrates.
Exploration of New Chemical Reactivities and Transformations for the Compound
The unique combination of an N-acetyl group, a 3-hydroxy group, and a 2-carbonitrile group on the indole scaffold of this compound opens up a plethora of possibilities for new chemical transformations.
The 3-hydroxy group can act as a handle for further functionalization. It can be O-alkylated, O-acylated, or used as a directing group for reactions at other positions of the indole ring. The interplay between the 3-hydroxy group and the N-acetyl group could also lead to interesting reactivity, potentially through intramolecular catalysis or stabilization of intermediates.
The 2-carbonitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, each leading to a new class of compounds with potentially different biological activities. nih.gov
The N-acetyl group influences the electronic properties of the indole ring and can also be a site for chemical modification. Furthermore, tandem reactions that involve multiple functional groups in a single synthetic operation could lead to the rapid construction of complex molecular architectures. acs.org For example, a reaction could be designed that involves the 3-hydroxy group and the 2-carbonitrile group in a cyclization to form a new heterocyclic ring fused to the indole core.
Potential for Developing Advanced Research Tools based on Indole Scaffolds
The indole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. nih.govresearchgate.netresearchgate.net This makes indole derivatives, including this compound, promising candidates for the development of advanced research tools.
Molecular Probes: The unique substitution pattern of this compound could be exploited to develop selective fluorescent probes for detecting specific enzymes or metal ions. The indole core itself is fluorescent, and its photophysical properties can be modulated by the attached functional groups.
Affinity-Based Probes: By attaching a reactive group or a photoaffinity label to the this compound scaffold, it could be used to identify the protein targets of the compound in a complex biological system.
Drug Discovery Scaffolds: The compound itself can serve as a starting point for the development of new therapeutic agents. Its derivatives could be screened against a wide range of biological targets, including kinases, G-protein coupled receptors, and ion channels, to identify new lead compounds for various diseases. mdpi.comingentaconnect.com The indole scaffold has been successfully utilized in the development of drugs for cancer, inflammation, and neurodegenerative disorders. mdpi.comresearchgate.netresearchgate.netingentaconnect.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
